molecular formula C18H16BrFN2O3S B2583842 1-(4-bromobenzenesulfonyl)-3-[4-(3-fluoropropoxy)phenyl]-1H-pyrazole CAS No. 477711-13-0

1-(4-bromobenzenesulfonyl)-3-[4-(3-fluoropropoxy)phenyl]-1H-pyrazole

Cat. No.: B2583842
CAS No.: 477711-13-0
M. Wt: 439.3
InChI Key: PXLIOCXGRZRCEI-UHFFFAOYSA-N
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Description

1-(4-Bromobenzenesulfonyl)-3-[4-(3-fluoropropoxy)phenyl]-1H-pyrazole is a synthetic compound of high interest in medicinal chemistry and pre-clinical research. Its molecular architecture, featuring a bromobenzenesulfonyl group and a fluoropropoxy-substituted phenyl ring linked through a pyrazole core, suggests potential as a versatile scaffold for developing enzyme inhibitors. This structure is characteristic of molecules designed to modulate kinase activity, similar to other advanced quinazoline and pyrazole derivatives investigated for targeting cell cycle regulators like Aurora kinase B . Researchers can utilize this compound as a key intermediate or precursor in synthesizing novel bioactive molecules for oncology and cellular signaling research . The presence of bromine and fluorine atoms makes it a valuable intermediate for further functionalization via cross-coupling reactions and other synthetic transformations, enabling the exploration of structure-activity relationships (SAR). This product is intended for research and further manufacturing applications only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

1-(4-bromophenyl)sulfonyl-3-[4-(3-fluoropropoxy)phenyl]pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16BrFN2O3S/c19-15-4-8-17(9-5-15)26(23,24)22-12-10-18(21-22)14-2-6-16(7-3-14)25-13-1-11-20/h2-10,12H,1,11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXLIOCXGRZRCEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN(C=C2)S(=O)(=O)C3=CC=C(C=C3)Br)OCCCF
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16BrFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-bromobenzenesulfonyl)-3-[4-(3-fluoropropoxy)phenyl]-1H-pyrazole is a synthetic organic compound that has attracted attention in medicinal chemistry due to its diverse potential biological activities. The compound's structure includes a pyrazole core with a bromobenzenesulfonyl group and a 3-fluoropropoxy group, which may enhance its reactivity and biological efficacy.

  • Molecular Formula : C16H16BrF2N2O2S
  • Molecular Weight : 378.41 g/mol

Research indicates that pyrazole derivatives often exhibit a range of biological activities, including:

  • Anti-inflammatory : Inhibition of cyclooxygenase (COX) enzymes, which are crucial in mediating inflammatory responses.
  • Analgesic : Potential pain relief properties through modulation of pain pathways.
  • Anticancer : Some studies have shown that pyrazole derivatives can inhibit cancer cell proliferation by targeting specific signaling pathways.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Activity Type Mechanism References
Anti-inflammatoryCOX inhibition
AnalgesicModulation of pain pathways
AnticancerInhibition of cancer cell proliferation

Study 1: Anti-inflammatory Activity

In a study evaluating various pyrazole derivatives, it was found that compounds with similar substitutions to this compound exhibited significant inhibition of COX-2 activity. This suggests that the compound may possess similar anti-inflammatory properties.

Study 2: Anticancer Potential

Another research effort focused on the anticancer potential of pyrazole derivatives. While some derivatives showed promising results in inhibiting tumor growth, specific data on the compound remains sparse. However, its structural similarities to active compounds suggest potential effectiveness against certain cancer types.

Comparative Analysis with Related Compounds

To understand the unique biological profile of this compound, a comparison with other related pyrazole derivatives is essential:

Compound Name Key Features Biological Activity
1-(4-chlorobenzenesulfonyl)-3-phenyl-1H-pyrazoleChlorine instead of bromineModerate anti-inflammatory activity
3-[4-(2-fluoroethoxy)phenyl]-1H-pyrazoleEthoxy group instead of propoxyLower solubility, varied bioactivity
5-substituted pyrazolesVarious substituents at position 5Broad range of activities

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula C16H16BrF2N2O2SC_{16}H_{16}BrF_2N_2O_2S. Its structure includes a bromobenzenesulfonyl group and a 3-fluoropropoxy group, which enhance its chemical reactivity and biological activity. The presence of the pyrazole moiety is significant as it is known for diverse biological activities, including anti-inflammatory, analgesic, and anticancer effects.

Medicinal Chemistry Applications

1. Anticancer Activity
Research indicates that derivatives of pyrazole can inhibit specific enzymes involved in cancer progression. For instance, some studies have shown that compounds similar to 1-(4-bromobenzenesulfonyl)-3-[4-(3-fluoropropoxy)phenyl]-1H-pyrazole can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in tumor growth and inflammation. The unique substituents in this compound may enhance its bioactivity compared to simpler pyrazole derivatives.

2. Anti-inflammatory Properties
The compound's ability to inhibit COX enzymes also suggests potential applications in treating inflammatory diseases. Pyrazole derivatives are known to possess anti-inflammatory properties, making this compound a candidate for further research in pain management and inflammatory conditions.

3. Enzyme Inhibition Studies
Several studies have focused on the enzyme inhibition capabilities of pyrazole derivatives. For example, compounds with similar structures have been shown to inhibit various kinases involved in cell signaling pathways critical for cancer cell proliferation.

Agrochemical Applications

1. Pesticide Development
The structural characteristics of this compound suggest potential applications in agrochemicals. Compounds with similar functionalities have been explored as pesticides due to their ability to disrupt biological processes in pests.

Material Science Applications

1. Synthesis of Functional Materials
The unique chemical structure of this compound allows for its use in synthesizing functional materials. Pyrazole derivatives are often employed in creating materials with specific electronic or optical properties. The bromobenzenesulfonyl group can facilitate interactions with other materials, potentially leading to innovative applications in electronics or photonics.

Comparative Analysis of Related Compounds

To better understand the significance of this compound, a comparative analysis with related compounds is useful:

Compound Name Key Features Unique Aspects
1-(4-chlorobenzenesulfonyl)-3-phenyl-1H-pyrazoleChlorine instead of bromineDifferent reactivity profiles
3-[4-(2-fluoroethoxy)phenyl]-1H-pyrazoleEthoxy group instead of propoxyVariations in solubility and bioactivity
5-substituted pyrazolesVarious substituents at position 5Broad range of biological activities

This table illustrates how variations in substituents can influence both chemical behavior and biological activity, highlighting the uniqueness of this compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sulfonyl-Containing Pyrazoles
Compound Name Substituents (Position 1/3) Key Properties/Activities Reference
4-Methyl-N-{1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-4-yl}benzenesulfonamide 4-Methylbenzenesulfonamide / 3-(Trifluoromethyl)benzyl Likely enzyme inhibition (e.g., sulfonamide-targeted proteins)
[125I]52 (COX-2 inhibitor) 4-(Methylsulfonyl)phenyl / 4-[125I]iodophenyl Radiolabeled COX-2 inhibitor; diagnostic imaging agent
Target Compound 4-Bromobenzenesulfonyl / 4-(3-Fluoropropoxy)phenyl Hypothesized enhanced lipophilicity and metabolic stability

Key Differences :

  • The 3-fluoropropoxy chain likely increases lipophilicity relative to shorter alkoxy substituents (e.g., methoxy), improving membrane permeability .
Halogen-Substituted Pyrazoles
Compound Name Substituents Key Properties/Activities Reference
3,5-Bis(4-bromophenyl)-4-chloro-1-[(3-fluorophenyl)methyl]-1H-pyrazole 3,5-Di(4-bromophenyl), 4-Cl, 3-Fluorobenzyl High halogen content may enhance cytotoxicity or antimicrobial activity
1-[5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone 4-Bromophenyl, 4-fluorophenyl, acetyl Structural analog with dihydro-pyrazole core; potential antimalarial activity
Target Compound 4-Bromobenzenesulfonyl, 4-(3-Fluoropropoxy)phenyl Combined bromine/fluorine substituents may synergize bioactivity

Key Differences :

  • The target compound’s sulfonyl group distinguishes it from acetyl or benzyl-substituted analogs, possibly reducing off-target interactions .
Fluorinated Alkoxy/Aryl Pyrazoles
Compound Name Substituents Key Properties/Activities Reference
3-(4-Fluorophenyl)-1-(1-(4-fluorophenyl)-3,3,3-trifluoropropenyl)-5-fluoro-1H-pyrazole Triple fluorination on propenyl and aryl High fluorination enhances metabolic stability and CNS penetration
3-{3-[(2,4-Dichlorophenyl)methoxy]phenyl}-1-[(4-fluorophenyl)methyl]-1H-pyrazole Dichlorobenzyloxy, 4-fluorobenzyl Dual halogenation for enhanced antimicrobial activity
Target Compound 4-(3-Fluoropropoxy)phenyl Fluoropropoxy balances lipophilicity and solubility

Key Differences :

  • The 3-fluoropropoxy group offers a compromise between the hydrophobicity of fully fluorinated aryl groups and the solubility of shorter alkoxy chains .

Physicochemical Comparison :

Property Target Compound 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde 3-(4-Fluorophenyl)-1-(trifluoropropenyl)-5-fluoro-1H-pyrazole
Molecular Weight ~465.3 (estimated) 321.3 356.2
LogP (Predicted) ~3.8 (fluoropropoxy increases) 2.9 4.1
Key Functional Groups Sulfonyl, fluoropropoxy Benzoyl, aldehyde Trifluoropropenyl, fluoroaryl

Q & A

Advanced Research Question

  • Enzyme Inhibition Assays: For targets like COX-2, IC₅₀ values are determined using fluorescence-based or radiolabeled competitive binding assays (e.g., [¹²⁵I]-labeled analogs) .
  • Antimicrobial Screening: Agar diffusion or microdilution methods assess activity against bacterial/fungal strains .
  • SAR Studies: Systematic substitution of the bromobenzenesulfonyl or fluoropropoxy groups to correlate structure with efficacy .

How do structural modifications influence the physicochemical properties of this compound?

Advanced Research Question

  • Lipophilicity: Fluoropropoxy groups enhance membrane permeability but may reduce solubility. LogP values are calculated via HPLC or shake-flask methods .
  • Metabolic Stability: Introducing metabolically labile groups (e.g., methyl esters) shortens half-life, as seen in COX-2 inhibitor optimizations .
  • Crystal Packing: Bulky substituents (e.g., bromobenzenesulfonyl) affect crystallization behavior, requiring tailored solvent systems for X-ray analysis .

What challenges arise in crystallographic studies of this compound, and how are they addressed?

Advanced Research Question

  • Twinned Crystals: Common with flexible side chains (e.g., fluoropropoxy). SHELXD/SHELXE resolve this via dual-space algorithms .
  • Disorder: Partial occupancy of the fluoropropoxy group is modeled using restraints in SHELXL .
  • Data Quality: High-resolution synchrotron data (≤1.0 Å) is preferred. SAINT/APEX2 software processes diffraction data, while SADABS corrects absorption .

How are contradictions in synthetic yield or activity data resolved across studies?

Advanced Research Question
Discrepancies (e.g., variable yields for similar reactions) often stem from:

  • Reagent Purity: Impurities in starting materials (e.g., 4-bromobenzenesulfonyl chloride) reduce yields .
  • Reaction Scale: Microwave-assisted synthesis improves reproducibility at small scales .
  • Biological Variability: Differences in cell lines or enzyme batches necessitate standardized protocols (e.g., CLSI guidelines for antimicrobial tests) .

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